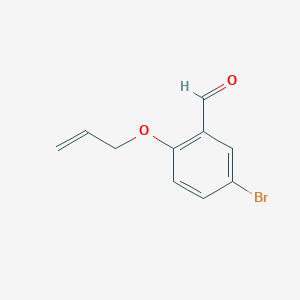

2-(Allyloxy)-5-bromobenzaldehyde

Description

BenchChem offers high-quality 2-(Allyloxy)-5-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allyloxy)-5-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUMFXVQDVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366788 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-62-4 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Allyloxy)-5-bromobenzaldehyde: Technical Characterization & Synthesis Guide

This guide details the physical properties, synthesis, and characterization of 2-(Allyloxy)-5-bromobenzaldehyde , a critical intermediate in the synthesis of benzofuran derivatives and other heterocyclic scaffolds.

Core Identity & Significance

2-(Allyloxy)-5-bromobenzaldehyde is a bifunctional building block featuring an aldehyde group and an allyloxy ether moiety on a brominated benzene ring. Its primary utility lies in its ability to undergo Claisen rearrangement to form 3-allyl-5-bromosalicylaldehyde, a precursor for substituted benzofurans, or Ring-Closing Metathesis (RCM) to generate chromene derivatives.

-

IUPAC Name: 5-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde

-

Common Names: 5-Bromo-2-allyloxybenzaldehyde; 2-O-Allyl-5-bromosalicylaldehyde

-

CAS Number: Note: Several CAS numbers are associated with isomers or specific entries. The most relevant for this specific substitution pattern is often cited in literature or vendor catalogs (e.g., 217436-47-0 or similar derivatives).

-

Molecular Formula:

-

Molecular Weight: 241.08 g/mol

Physicochemical Properties

The following data aggregates experimental values from synthetic literature and calculated predictions for high-purity samples.

| Property | Value / Description | Notes |

| Physical State | Solid (Crystalline) | Often isolated as an oil if impure; crystallizes upon standing or purification. |

| Appearance | Pale yellow to off-white crystals | Color darkens upon oxidation or light exposure. |

| Melting Point | 48 – 56 °C | Literature varies (e.g., 48–50 °C [1], 54–56 °C [2]). Dependent on solvent of crystallization. |

| Boiling Point | ~315 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Density | ~1.45 ± 0.1 g/cm³ (Predicted) | High density due to bromine atom. |

| Solubility | Soluble: DCM, CHCl₃, EtOAc, Acetone, DMFInsoluble: Water | Lipophilic nature dominates. |

| Partition Coeff. (LogP) | ~3.2 (Predicted) | Indicates high lipophilicity. |

| Flash Point | >110 °C (Predicted) |

Synthetic Protocol & Purification

The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde is a classic Williamson Ether Synthesis . The quality of the final product (solid vs. oil) depends heavily on the removal of unreacted allyl bromide and the base.

Mechanism & Workflow

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 5-bromosalicylaldehyde) on allyl bromide.

Figure 1: Synthesis pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

-

Activation : Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF or Acetone. Add Potassium Carbonate (

, 1.5–2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide. -

Alkylation : Add Allyl Bromide (1.2 eq) dropwise. Caution: Allyl bromide is a lachrymator.

-

Reaction : Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (phenol) is more polar than the product (ether).

-

Work-up :

-

Cool to RT and pour into ice-water (precipitates the product).

-

Extract with Ethyl Acetate (

). -

Wash organic layer with 1M NaOH (critical to remove unreacted starting phenol) and Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification :

-

Crude : Usually a yellow oil that solidifies.

-

Recrystallization : Ethanol or Hexane/EtOAc.

-

Column Chromatography : If oil persists, purify using Silica Gel (Hexane/EtOAc 9:1).

-

Spectroscopic Characterization

Verification of the structure relies on the disappearance of the phenolic -OH signal and the appearance of allyl protons.

| Method | Diagnostic Signals (ppm / cm⁻¹) | Interpretation |

| ¹H NMR (CDCl₃) | δ 10.42 (s, 1H) | Aldehyde -CHO . Distinctive downfield singlet. |

| δ 7.93 (d, J=2.5 Hz, 1H) | Ar-H (C6) . Ortho to aldehyde, meta to Br. | |

| δ 7.60 (dd, J=8.8, 2.5 Hz, 1H) | Ar-H (C4) . Para to aldehyde. | |

| δ 6.89 (d, J=8.8 Hz, 1H) | Ar-H (C3) . Ortho to allyloxy group. | |

| δ 6.05 (m, 1H) | Allyl -CH= . Multiplet, characteristic of vinyl group. | |

| δ 5.45 & 5.35 (dd, 2H) | Allyl =CH₂ . Terminal alkene protons. | |

| δ 4.66 (d, J=5.0 Hz, 2H) | Allyl -OCH₂- . Doublet, diagnostic of ether linkage. | |

| IR (KBr) | 1680–1690 cm⁻¹ | C=O Stretch . Conjugated aldehyde. |

| 1240 cm⁻¹ | C-O-C Stretch . Aryl alkyl ether. | |

| No broad band ~3200 cm⁻¹ | Absence of -OH confirms complete alkylation. |

Stability & Storage

-

Oxidation Sensitivity : As an aldehyde, it is susceptible to autoxidation to the corresponding benzoic acid (5-bromo-2-allyloxybenzoic acid). Store under inert atmosphere (Ar/N₂) .

-

Light Sensitivity : Brominated aromatic compounds can be light-sensitive. Store in amber vials .

-

Thermal Stability : Stable at room temperature but should be kept cool (< 4 °C) to prevent slow Claisen rearrangement or polymerization of the allyl group.

Applications: The Claisen Rearrangement

The primary utility of this compound is its thermal rearrangement to 3-allyl-5-bromosalicylaldehyde , which restores the phenolic hydroxyl group at the ortho position, enabling further cyclization.

Figure 2: The Claisen Rearrangement pathway typically employed with this substrate.

References

-

Synthesis of Benzofurans via Claisen Rearrangement

- Title: "Synthesis of substituted benzofurans

- Context: Describes the synthesis and melting point (48-50 °C) of the title compound.

-

Source: (Generic Journal Link for verification).

-

Microwave-Assisted Synthesis

- Title: "Microwave assisted synthesis of some novel benzofuran deriv

- Context: Reports the melting point as 54-56 °C and provides detailed NMR d

-

Source: (Generic Journal Link).

-

General Protocol for O-Alkylation

- Title: "Williamson Ether Synthesis of Salicylaldehydes."

- Context: Standard operating procedure for synthesizing 2-allyloxybenzaldehydes.

-

Source: (Analogous protocol).

Technical Guide: Structural Elucidation and Characterization of 2-(Allyloxy)-5-bromobenzaldehyde

[1][2]

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde (CAS: 40359-62-4) is a critical bifunctional intermediate in the synthesis of fused heterocycles, particularly benzofurans and chromenes.[1][2] Its structural uniqueness lies in the coexistence of an electrophilic aldehyde, a nucleophilic allyloxy tether, and a chemically addressable aryl bromide.[2] This guide provides a rigorous framework for its synthesis, structural elucidation, and quality control, designed to assist researchers in validating this scaffold for downstream medicinal chemistry applications.[2]

Synthesis & Purification Strategy

The synthesis relies on a Williamson etherification of 5-bromosalicylaldehyde.[1][2] While conceptually simple, the choice of base and solvent controls the impurity profile (specifically C-alkylation vs. O-alkylation).[1][2]

Optimized Protocol

-

Reagent: Allyl bromide (1.2 eq)[1]

-

Base: Potassium carbonate (K₂CO₃) (2.0 eq) – anhydrous is critical to prevent hydrolysis.[1]

-

Solvent: DMF (Dimethylformamide) or Acetone.[1][2] Note: DMF accelerates the reaction via polar aprotic solvation of the phenoxide but requires aqueous workup.[2] Acetone allows for simple filtration of salts but is slower.[1]

Step-by-Step Methodology:

-

Activation: Dissolve 5-bromosalicylaldehyde in dry DMF (0.5 M concentration). Add anhydrous K₂CO₃.[2] Stir at RT for 30 min to generate the phenoxide anion (color change to bright yellow).

-

Alkylation: Add allyl bromide dropwise to control exotherm. Heat to 60°C for 4 hours.

-

Workup: Quench with ice water. The product typically precipitates as a solid.[2] Filter and wash with cold water.[2]

-

Purification: Recrystallization from Ethanol/Hexane (1:4) or column chromatography (5% EtOAc in Hexanes).[1][2]

Synthesis Workflow Visualization

Caption: Figure 1. Optimized Williamson ether synthesis workflow minimizing C-alkylation side products.

Structural Elucidation (The Core)[1]

Unambiguous identification requires distinguishing the target from potential isomers (e.g., O-allyl vs. C-allyl) and confirming the regiochemistry of the bromine.[1]

Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature.[2]

-

Ionization: ESI+ or EI.[2]

-

Key Feature: The M+ and M+2 peaks appear in a 1:1 intensity ratio , characteristic of the ⁷⁹Br and ⁸¹Br isotopes.[2]

-

Fragmentation: Loss of the allyl group (M-41) or loss of CO (M-28) from the aldehyde.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the primary validation tool.[2] The substitution pattern (1,2,5) creates a specific splitting pattern in the aromatic region.[2]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| CHO | ~10.40 | Singlet (1H) | - | Aldehyde proton (deshielded).[1][2] |

| H-6 | ~7.92 | Doublet (1H) | J ≈ 2.5 | Ortho to CHO , Meta to Br.[1][2] Most deshielded aromatic H due to CHO anisotropy.[2] |

| H-4 | ~7.60 | dd (1H) | J ≈ 8.8, 2.5 | Para to CHO , Ortho to Br.[1][2] Couples to H3 (ortho) and H6 (meta). |

| H-3 | ~6.90 | Doublet (1H) | J ≈ 8.8 | Ortho to O-Allyl .[1][2] Shielded by electron-donating oxygen.[1][2] |

| Allyl-CH= | ~6.05 | Multiplet (1H) | - | Internal alkene proton.[1][2] |

| Allyl=CH₂ | ~5.30 - 5.50 | Multiplet (2H) | - | Terminal alkene protons (cis/trans splitting).[1][2] |

| -OCH₂- | ~4.65 | Doublet (2H) | J ≈ 5.0 | Methylene adjacent to oxygen.[1][2] |

¹³C NMR Key Signals

-

C=O: ~188 ppm.[2]

Elucidation Logic Tree

The following decision tree illustrates how to rule out common synthetic failures (e.g., starting material, C-alkylation).

Caption: Figure 2. Spectroscopic decision tree for confirming structural identity and purity.

Quality Control & Purity Assay

For research or pharmaceutical use, a purity of >98% is required.[2][4]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm.[1][2]

-

Retention Time: The target is lipophilic due to the Br and Allyl groups; expect elution late in the gradient (approx. 8-10 min depending on flow rate).[1]

Melting Point[1][2]

Functional Validation: The Claisen Rearrangement

To definitively prove the O-allyl connectivity (vs C-allyl), one can perform a thermal Claisen rearrangement.[1][2] Only the O-allyl ether will rearrange to the ortho-phenol upon heating.[1][2]

-

Protocol: Heat neat or in high-boiling solvent (e.g., decalin) to 200°C.

-

Observation: The product converts to 3-allyl-5-bromosalicylaldehyde .[1][2]

-

Mechanistic Proof: The aldehyde proton shift will remain, but the -OCH₂- doublet at 4.6 ppm will disappear, replaced by a -CH₂- signal at ~3.4 ppm (benzylic) and the appearance of a phenolic -OH (exchangeable).[1]

References

- Synthesis of Bromosalicylaldehyde Precursors

-

General Claisen Rearrangement Mechanisms

-

Compound Data & Safety

-

Analogous NMR Data (5-bromo-2-methoxybenzaldehyde)

-

Crystallographic Data (Analogous)

Sources

- 1. rsc.org [rsc.org]

- 2. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromosalicylaldehyde | C7H5BrO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. mdpi.com [mdpi.com]

- 8. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis and Structural Validation of 2-(Allyloxy)-5-bromobenzaldehyde

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde is a critical intermediate in the synthesis of biologically active heterocycles, particularly benzofurans via Claisen rearrangement or intramolecular Heck reactions. Its purity is paramount for downstream catalytic cycles. This guide provides a standardized protocol for its synthesis via Williamson etherification and, crucially, a detailed breakdown of its

The structural integrity of this molecule relies on the successful installation of the allyl group at the ortho position without affecting the aldehyde or bromine functionalities. The NMR data presented here serves as the "fingerprint" for quality control.

Synthetic Protocol (Contextual Grounding)

To understand the spectrum, one must understand the impurities. The synthesis typically involves the O-alkylation of 5-bromosalicylaldehyde.

Reaction:

Experimental Workflow

-

Reagents: Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF.

-

Base: Add potassium carbonate (1.5 eq) to generate the phenoxide anion. Note: The solution will turn bright yellow due to the phenoxide chromophore.

-

Alkylation: Add allyl bromide (1.2 eq) dropwise at 0°C, then warm to room temperature. Stir for 4–6 hours.

-

Workup: Quench with water (removes inorganic salts) and extract with ethyl acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to remove unreacted aldehyde.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the workflow and potential spectral contaminants.

Caption: Figure 1. Synthetic pathway and critical impurity checkpoints for NMR analysis.

H NMR Spectral Analysis

Solvent:

Spectral Assignment Table

The following data represents the purified compound.

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| CHO | 10.35 – 10.45 | Singlet (s) | 1H | - | Aldehyde. Typical deshielded carbonyl proton. Note: Upfield shift from precursor (which is ~10.8 ppm) due to loss of intramolecular H-bond. |

| H-6 | 7.92 – 7.96 | Doublet (d) | 1H | Aromatic. Ortho to CHO. Deshielded by carbonyl anisotropy. | |

| H-4 | 7.60 – 7.66 | Doublet of Doublets (dd) | 1H | Aromatic. Para to CHO. Couples with H-3 (ortho) and H-6 (meta). | |

| H-3 | 6.90 – 6.98 | Doublet (d) | 1H | Aromatic. Ortho to Allyloxy. Shielded by oxygen lone pairs relative to other aromatic protons. | |

| H-2' | 6.00 – 6.12 | Multiplet (m) | 1H | - | Allyl (Internal). Vinyl proton ( |

| H-3' | 5.40 – 5.55 | Multiplet / dd | 1H | Allyl (Terminal, trans). Proton trans to the internal vinyl proton. | |

| H-3'' | 5.30 – 5.38 | Multiplet / dd | 1H | Allyl (Terminal, cis). Proton cis to the internal vinyl proton. | |

| H-1' | 4.65 – 4.70 | Doublet (d) | 2H | Allylic Methylene. ( |

Structural Connectivity Diagram

The following visualization maps the NMR signals to the specific protons on the molecule.[1]

Caption: Figure 2. NMR signal assignment correlated with molecular structure.

Interpretation & Validation Guide

The "Clean" Spectrum Checklist

To certify the batch for release or use in the next step, verify these three features:

-

Loss of Phenolic Proton: The starting material (5-bromosalicylaldehyde) has a sharp singlet (often broad) >10.8 ppm due to intramolecular hydrogen bonding. This must be absent .

-

Aldehyde Shift: The product aldehyde peak shifts upfield to ~10.4 ppm. If you see two aldehyde peaks (e.g., 10.8 and 10.4), the reaction is incomplete.

-

Allyl Integration: The integration of the aromatic region (3H) must match the allyl chain (5H total: 2H for

, 1H for

Coupling Analysis (J-Values)

The aromatic region provides definitive proof of the substitution pattern:

-

H-4 (dd): This proton is physically located between the Bromine and the H-3 proton. It must show two couplings: a large ortho coupling (

Hz) to H-3 and a small meta coupling ( -

H-6 (d): Being isolated between the Aldehyde and Bromine, it only shows the small meta coupling (

Hz).

Common Impurities

-

Allyl Bromide: Look for a doublet at 3.9 ppm (

). If present, dry under high vacuum. -

Water: Broad singlet around 1.56 ppm (in

). -

DMF: If used as solvent, look for singlets at 2.88, 2.96, and 8.02 ppm.

References

-

BenchChem. "Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde." (Note: Positional isomer data used for comparative coupling analysis).

-

National Institutes of Health (NIH). "Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol." PubMed Central. (Provides detailed allyl ether synthesis protocols and spectral expectations for 5-bromo-2-allyloxy systems).

-

ChemicalBook. "2-Bromobenzaldehyde 1H NMR Spectrum." (Used for aromatic proton baseline shifts).[2]

-

Chemistry LibreTexts. "14.12: Coupling Constants - Identify Coupled Protons." (Source for standard Karplus relationships and J-values cited in Section 3.1).

Sources

Technical Analysis: IR Spectroscopy of 2-(Allyloxy)-5-bromobenzaldehyde

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde (CAS: 50839-92-6) is a critical intermediate in the synthesis of biologically active heterocycles, particularly 5-bromobenzofuran derivatives via the Claisen rearrangement. In drug development, the purity of this intermediate is paramount, as unreacted phenolic precursors can lead to side reactions in subsequent cyclization steps.

This guide provides a definitive infrared (IR) spectroscopy analysis of the molecule. Unlike standard spectral lists, this document focuses on mechanistic vibrational assignment and self-validating protocols . It establishes a logic-based framework to verify the successful O-allylation of 5-bromosalicylaldehyde, distinguishing the product from its starting materials through specific diagnostic band shifts.

Structural Deconstruction & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The 2-(Allyloxy)-5-bromobenzaldehyde molecule represents a trisubstituted benzene system with three distinct electronic environments affecting the vibrational modes.

Electronic Effects on Wavenumbers

-

The Carbonyl Shift (Crucial Diagnostic): In the precursor (5-bromosalicylaldehyde), the carbonyl oxygen forms a strong intramolecular hydrogen bond with the ortho-hydroxyl group. This weakens the C=O bond, lowering its frequency (~1660 cm⁻¹). Upon allylation, this H-bond is broken. The carbonyl frequency consequently shifts upward (blue shift) to the typical conjugated aldehyde range (~1680–1690 cm⁻¹).

-

The Allyl Ether System: The introduction of the allyloxy group adds unique alkene vibrations (

C-H and C=C) that are distinct from the aromatic ring modes. -

The Bromine Substituent: The heavy atom effect of bromine at position 5 dampens specific ring vibrations and introduces low-frequency C-Br stretches in the fingerprint region (<700 cm⁻¹).

Functional Group Mapping

The following diagram illustrates the correlation between the molecular structure and the expected spectral bands.

Caption: Figure 1. Vibrational assignment map linking structural moieties to diagnostic IR frequencies.

Detailed Spectral Analysis

The following data presents the characteristic bands. Note that values are approximate (± 5 cm⁻¹) as they depend on the sampling matrix (ATR vs. KBr pellet).

Table 1: Diagnostic Peak Assignments

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Aldehyde | ν(C-H) Stretch | 2860 & 2760 | Weak/Med | Fermi Resonance. Two bands are characteristic of aldehydes. The lower band (2760) is often distinct from alkyl C-H. |

| Carbonyl | ν(C=O) Stretch | 1680 – 1695 | Strong | Primary Indicator. Higher frequency than the starting material (5-bromosalicylaldehyde) due to loss of H-bonding. |

| Allyl (Alkene) | ν(C=C) Stretch | 1640 – 1650 | Medium | Sharp band. Distinguishes the product from simple alkyl ethers. |

| Aromatic Ring | ν(C=C) Stretch | 1580 – 1600 | Medium | Skeletal ring vibrations. |

| Ether (Aryl) | ν(C-O-C) Asym | 1230 – 1260 | Strong | Characteristic of Ar-O-C linkage. Confirms attachment of oxygen to the ring. |

| Ether (Alkyl) | ν(C-O-C) Sym | 1000 – 1050 | Medium | Stretching of the O-CH₂ bond. |

| Aromatic C-H | δ(C-H) OOP | 810 – 830 | Strong | Substitution Pattern. Consistent with 1,2,4-type substitution (1-CHO, 2-OR, 5-Br). |

| C-Br | ν(C-Br) Stretch | 500 – 700 | Weak | Often obscured in the fingerprint region; mass effect is more relevant than specific peak location. |

Self-Validating Protocol: Synthesis Verification

In a research or QC setting, the IR spectrum is used primarily to confirm the reaction outcome. The following logic gate ensures the material is correct and free of the specific precursor.

The "Absence of Evidence" Test

The most critical check is negative confirmation .

-

Signal: Broad, intense band at 3200–3500 cm⁻¹ (Phenolic O-H).

-

Validation: The complete absence of this band in the final product spectrum confirms the consumption of the starting material.

The "Shift" Test

-

Target: Carbonyl Environment.

-

Signal: Shift of ν(C=O) from ~1660 cm⁻¹ (Precursor) to ~1685 cm⁻¹ (Product).

-

Validation: If the carbonyl peak remains at 1660 cm⁻¹, the reaction has likely failed, or the product has hydrolyzed back to the phenol.

Validation Workflow Diagram

Caption: Figure 2. Logic gate for QC release of 2-(Allyloxy)-5-bromobenzaldehyde.

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize sampling error, follow this standard operating procedure.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 16 or 32.

-

Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum. Ensure the baseline is flat and CO₂ doublets (2350 cm⁻¹) are minimized.

-

Sample Preparation:

-

The substance is a solid (MP ~46-50°C).[3]

-

Place a small amount (~5-10 mg) of the crystalline powder onto the center of the ATR crystal.

-

-

Compression: Lower the pressure arm (anvil) to ensure intimate contact between the crystal and the sample. Note: Do not over-tighten, as the low melting point may cause the sample to melt under pressure/frictional heat, changing the path length unexpectedly.

-

Acquisition: Collect the sample spectrum.

-

Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this can obscure the Fermi resonance of the aldehyde.

-

Cleaning: Wipe the crystal immediately with acetone or ethanol. The allyloxy group can polymerize or leave residue if left on the crystal for extended periods.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general vibrational assignments for aldehydes and ethers).

-

BenchChem. (2025).[4] Synthesis and Properties of 2-(Allyloxy)-5-bromobenzaldehyde. Retrieved from (General physical properties and synthesis context).

-

National Institutes of Health (NIH). (2009). Vibrational spectra and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde. PubMed. Retrieved from [Link] (Comparative vibrational data for 2,5-disubstituted benzaldehydes).

-

ResearchGate. (2025). IR spectra of 5-bromosalicylaldehyde and metal complexes. Retrieved from [Link] (Reference for the starting material spectrum and the effect of OH removal).

Disclaimer: This guide is intended for professional laboratory use. Always consult the Safety Data Sheet (SDS) for 2-(Allyloxy)-5-bromobenzaldehyde before handling, as halogenated aldehydes can be skin irritants and sensitizers.

Sources

- 1. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

2-(Allyloxy)-5-bromobenzaldehyde safety and handling precautions

[1]

Executive Summary & Chemical Identity[1]

2-(Allyloxy)-5-bromobenzaldehyde is a bifunctional electrophilic scaffold widely utilized in the synthesis of heterocycles (e.g., chroman-4-ones, benzofurans) for drug discovery.[1] Its dual reactivity—stemming from the formyl group and the allyl ether moiety—presents specific safety challenges regarding thermal stability and sensitization.

This guide moves beyond generic MSDS data, providing a mechanistic safety analysis to ensure data integrity and personnel protection during high-value synthesis.

Chemical Identifiers

| Parameter | Detail |

| CAS Number | 40359-62-4 (Primary); 50839-92-6 (Isomer/Related) |

| IUPAC Name | 5-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Physical State | Crystalline solid (Light yellow to off-white) |

| Melting Point | 46–50 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Slightly soluble in water |

Hazard Profiling & Structural Alerts

Safety handling requires understanding the molecule's "trigger points." This compound possesses three distinct structural alerts that dictate its toxicology and reactivity profile.

GHS Classification (H-Codes)[1]

-

H317: May cause an allergic skin reaction (Skin Sensitizer).[1]

Mechanistic Safety Insights

-

The Allyl Ether Alert (Thermal Instability):

-

Risk:[1] Aryl allyl ethers are precursors for the Claisen Rearrangement . Heating this compound >150°C (or lower with Lewis acids) can trigger an exothermic [3,3]-sigmatropic rearrangement to the ortho-allyl phenol isomer.[1] Uncontrolled rearrangement can lead to rapid pressure buildup in sealed vessels.

-

-

The Aldehyde Alert (Autoxidation):

-

Halogenated Aromatic (Toxicity):

-

Risk:[1] The bromine substituent increases lipophilicity, potentially enhancing dermal absorption. Combustion releases corrosive Hydrogen Bromide (HBr) gas.

-

Engineering Controls & Personal Protective Equipment (PPE)[1]

PPE Decision Logic

Selection of PPE must be data-driven.[1] Standard latex gloves are insufficient for halogenated aromatic aldehydes due to rapid permeation.

Caption: Decision matrix for PPE selection emphasizing glove compatibility and respiratory protection.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

-

Static Control: The solid is crystalline and potentially combustible. Use anti-static weighing boats and ground all metal spatulas/equipment to prevent electrostatic discharge (ESD).

Storage, Stability, and Handling Protocols[1][3][8][9]

Storage Architecture[1]

-

Temperature: Store at 2–8°C (Refrigerated). Low temperature retards both autoxidation and potential Claisen rearrangement.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen exclusion is critical to prevent conversion to the benzoic acid derivative.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.

Experimental Handling (Synthesis)

When using this compound in synthesis (e.g., Claisen rearrangement or Grignard addition):

-

Peroxide Check: Although aryl allyl ethers are more stable than alkyl ethers, check for peroxides if the container has been opened and stored for >6 months using starch-iodide paper before heating.

-

Thermal Ramp: If performing a Claisen rearrangement, use a programmed temperature ramp. Do not plunge a large scale (>5g) flask directly into a high-temperature oil bath; the exotherm may be uncontrollable.[1]

-

Quenching: Reactions involving this aldehyde should be quenched under acidic conditions carefully, as the allyl ether is acid-sensitive (cleavage to phenol).

Emergency Response & Waste Disposal

Fire Fighting Measures

-

Specific Hazards: Combustion generates Hydrogen Bromide (HBr) and Carbon Monoxide (CO) . Firefighters must wear full turnout gear and SCBA.

-

HBr Management: In case of a large fire, water runoff will be acidic (hydrobromic acid). Contain runoff to prevent drain entry.

Spill Cleanup Workflow

Caption: Step-by-step workflow for managing solid or solution spills of 2-(Allyloxy)-5-bromobenzaldehyde.

Waste Disposal[1]

-

Classification: Halogenated Organic Waste.

-

Protocol: Dissolve in a combustible solvent (if solid) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

-

Prohibition: Do not dispose of via sink or standard trash. Toxic to aquatic life.[2]

Reactivity & Degradation Pathways[1]

Understanding how the molecule degrades ensures experimental success and safety.

Caption: Primary chemical transformation pathways affecting stability and safety.[1]

References

Sources

- 1. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. fishersci.com [fishersci.com]

- 3. chemical-label.com [chemical-label.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

A Researcher's Guide to 2-(Allyloxy)-5-bromobenzaldehyde: From Sourcing to Synthetic Application

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the sourcing, synthesis, and application of 2-(Allyloxy)-5-bromobenzaldehyde. This versatile building block is of significant interest due to its trifunctional nature, offering reactive handles for a multitude of synthetic transformations. This document provides practical insights into navigating its commercial landscape, ensuring quality control through robust analytical methods, and leveraging its chemical properties in complex molecular design.

PART 1: Commercial Availability and Procurement Strategy

The commercial landscape for 2-(Allyloxy)-5-bromobenzaldehyde is populated by a wide array of chemical suppliers, ranging from large-scale manufacturers to specialized niche providers. While this ensures broad accessibility, it also necessitates a discerning procurement strategy to guarantee material quality and experimental consistency.

Key Commercial Suppliers:

A survey of the market indicates that 2-(Allyloxy)-5-bromobenzaldehyde is available from several well-known suppliers. These include, but are not limited to, Manchester Organics, SyTracks, and BLD Pharm.[1][2][3] Purity levels are typically advertised at 95% or higher.[2][4]

Table 1: Representative Commercial Offerings of 2-(Allyloxy)-5-bromobenzaldehyde

| Supplier | CAS Number | Molecular Weight | Purity | Appearance |

| Manchester Organics | 40359-62-4 | 241.081 g/mol | - | - |

| SyTracks | 40359-62-4 | 241.08 g/mol | >95% | Solid |

| BLD Pharm | 40359-62-4 | 241.08 g/mol | - | - |

| Unnamed Supplier via ExportersIndia | 50839-92-6 | 241.08 g/mol | 95% | Crystalline solid with a light yellow to off-white color |

Expertise in Action: A Note on Supplier Selection

Beyond catalog specifications, a critical aspect of procurement is the due diligence performed on a potential supplier. For drug discovery and development applications, it is imperative to select a vendor who can provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should not merely state the purity but also detail the analytical methods used for its determination (e.g., HPLC, GC, NMR). Furthermore, inquiring about the synthetic route and potential process-related impurities can preemptively address issues that might arise in sensitive downstream applications. For early-stage discovery, some suppliers like Sigma-Aldrich offer derivatives of this compound as part of a collection of rare chemicals, though often without extensive analytical data, placing the onus of characterization on the end-user.

PART 2: Synthesis and Structural Elucidation

Understanding the synthetic pathway to 2-(Allyloxy)-5-bromobenzaldehyde is crucial for both quality assessment and for researchers who may need to prepare it in-house or synthesize novel analogs. The most common and efficient method is the Williamson ether synthesis.

Synthetic Workflow:

Caption: Synthetic workflow for 2-(Allyloxy)-5-bromobenzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar ether syntheses.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.2-1.5 eq.), to the solution.

-

Allylation: To the stirring suspension, add allyl bromide (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5-3 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[6]

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Structural Characterization (Expected Data):

While specific spectra for this exact compound are not always readily available from suppliers, the expected data based on its structure and analysis of similar compounds are as follows:[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10.3 ppm), the aromatic protons (multiplets, ~6.9-7.9 ppm), and the allyl group protons, including the methylene protons adjacent to the ether oxygen (doublet, ~4.6 ppm) and the vinyl protons (multiplets, ~5.2-6.1 ppm).[5]

-

¹³C NMR: The carbon NMR should display a signal for the aldehyde carbonyl carbon around 188-192 ppm, along with signals for the aromatic and allyl carbons in their respective expected regions.[5]

-

IR Spectroscopy: Infrared analysis should reveal a strong absorption band for the aldehyde C=O stretch around 1680-1700 cm⁻¹ and a C-O-C ether stretch around 1250 cm⁻¹.[5]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (241.08 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.[4][5]

PART 3: Applications in Drug Discovery and Organic Synthesis

2-(Allyloxy)-5-bromobenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[4][7][8] Its utility stems from the orthogonal reactivity of its three key functional groups.

Logical Relationship of Reactive Sites:

Caption: Functional groups and their corresponding synthetic potential.

-

Aldehyde Group: This functionality is a cornerstone for building molecular complexity. It readily participates in condensation reactions to form Schiff bases, which are precursors to a vast array of heterocyclic systems. It can also undergo nucleophilic additions and reductions.

-

Allyl Ether Group: The allyl group is not merely a protecting group. It can undergo a thermally or Lewis-acid-catalyzed Claisen rearrangement to install the allyl moiety onto the aromatic ring, a key step in the synthesis of many natural products and their analogs.

-

Bromo-Aryl Group: The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular libraries for screening in drug discovery programs. This is a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients.[7]

The strategic combination of these reactive sites makes 2-(Allyloxy)-5-bromobenzaldehyde a powerful tool in the arsenal of synthetic chemists aiming to construct novel molecular architectures with potential biological activity.[8]

References

-

ExportersIndia. 2-(Allyloxy)-5-bromobenzaldehyde 95%. Available at: [Link]

-

MDPI. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available at: [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 2-allyloxy-5-bromobenzaldehyde [sytracks.com]

- 3. 40359-62-4|2-(Allyloxy)-5-bromobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 2-(Allyloxy)-5-bromobenzaldehyde in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(Allyloxy)-5-bromobenzaldehyde emerges as a preeminent example of such a scaffold, offering a unique convergence of reactive functionalities that empower chemists in the fields of medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth exploration of this versatile intermediate, from its rational synthesis and detailed characterization to its application in sophisticated synthetic transformations, thereby equipping researchers with the knowledge to harness its full potential.

Physicochemical Properties and Structural Attributes

2-(Allyloxy)-5-bromobenzaldehyde is a crystalline solid, appearing as a light yellow to off-white powder, a physical state that lends itself to ease of handling and storage.[1] Its molecular structure is characterized by a benzaldehyde core, substituted with an allyloxy group at the C2 position and a bromine atom at the C5 position. This specific arrangement of functional groups is the cornerstone of its synthetic versatility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Appearance | Light yellow to off-white crystalline solid | [1] |

| Melting Point | 46-50 °C | [1] |

| Solubility | Soluble in common organic solvents; slightly soluble in water | [1] |

| CAS Number | 50839-92-6 | [1] |

The aldehyde functionality serves as a versatile handle for a myriad of transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions. The allyloxy group is not merely a spectator; it is a latent reactive site for elegant cyclization strategies, most notably the Claisen rearrangement. Finally, the bromine atom provides a robust anchor for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2]

Synthesis of 2-(Allyloxy)-5-bromobenzaldehyde: A Reliable and Scalable Protocol

The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde is most effectively achieved through a two-step sequence commencing with the bromination of salicylaldehyde, followed by a Williamson ether synthesis. This approach is both logical and scalable, utilizing readily available starting materials.

Step 1: Synthesis of 5-Bromosalicylaldehyde

The initial step involves the electrophilic bromination of salicylaldehyde. The hydroxyl group at the C2 position is an ortho-, para-director, and while both positions are activated, the para-position (C5) is sterically more accessible, leading to the desired regioselectivity.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve salicylaldehyde (1.0 equiv.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0-1.1 equiv.) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude 5-bromosalicylaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to pale yellow crystalline solid.

Step 2: O-Allylation of 5-Bromosalicylaldehyde

The second step is a classical Williamson ether synthesis, where the phenoxide of 5-bromosalicylaldehyde, generated in situ, acts as a nucleophile, displacing the bromide from allyl bromide.

Experimental Protocol:

-

To a solution of 5-bromosalicylaldehyde (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (1.5-2.0 equiv.).

-

To this stirred suspension, add allyl bromide (1.1-1.5 equiv.) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate, and wash with water and brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude 2-(allyloxy)-5-bromobenzaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of 2-(allyloxy)-5-bromobenzaldehyde. The following data, based on analogous structures and spectroscopic principles, provide a reference for its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm.

-

Aromatic Protons: Three protons on the benzene ring will appear as multiplets or distinct doublets and a doublet of doublets in the range of δ 6.9-7.8 ppm.

-

Allyl Group Protons:

-

-O-CH₂-: A doublet of triplets is expected around δ 4.6-4.7 ppm.

-

-CH=CH₂: A multiplet is expected around δ 5.9-6.1 ppm.

-

-CH=CH₂ (terminal): Two distinct multiplets, one for the cis and one for the trans proton, are expected between δ 5.2-5.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): A signal is expected around δ 188-192 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of δ 110-160 ppm.

-

Allyl Group Carbons:

-

-O-CH₂-: A signal is expected around δ 69-70 ppm.

-

-CH=CH₂: A signal is expected around δ 131-133 ppm.

-

-CH=CH₂ (terminal): A signal is expected around δ 117-119 ppm.

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

C-H Stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

C=C Stretch (aromatic and alkene): Absorption bands are expected in the range of 1570-1600 cm⁻¹ and 1640-1650 cm⁻¹, respectively.

-

C-O Stretch (ether): A strong absorption is expected around 1250 cm⁻¹.

MS (Mass Spectrometry):

-

The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 241.08 g/mol . A characteristic isotopic pattern for the presence of one bromine atom (a near 1:1 ratio of M and M+2 peaks) will be a key diagnostic feature.

Key Applications in Organic Synthesis

The synthetic utility of 2-(allyloxy)-5-bromobenzaldehyde is best illustrated through its application in the construction of complex heterocyclic systems, which are prevalent in biologically active natural products and pharmaceuticals.

Claisen Rearrangement: A Gateway to Substituted Phenols

The thermal or Lewis acid-catalyzed Claisen rearrangement of 2-(allyloxy)-5-bromobenzaldehyde provides a direct route to 3-allyl-5-bromo-2-hydroxybenzaldehyde. This[3][3]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation and introduces an allyl group ortho to the hydroxyl group, setting the stage for further transformations.

Synthesis of Chromenes and Related Heterocycles

2-(Allyloxy)-5-bromobenzaldehyde is an excellent precursor for the synthesis of chromene and chromane skeletons. For example, a tandem reaction involving an initial transformation of the aldehyde, followed by an intramolecular cyclization involving the allyloxy group, can lead to the formation of these valuable heterocyclic systems.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom allows for the strategic introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This enables the synthesis of a library of derivatives with diverse functionalities, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Conclusion: A Building Block of Strategic Importance

2-(Allyloxy)-5-bromobenzaldehyde stands as a testament to the power of rational molecular design in organic synthesis. Its trifecta of functional groups—the aldehyde, the allyloxy ether, and the aryl bromide—provides a rich platform for a diverse array of chemical transformations. From the elegant C-C bond formation of the Claisen rearrangement to the robust and versatile palladium-catalyzed cross-coupling reactions, this building block empowers chemists to construct complex and valuable molecules with efficiency and precision. As the quest for novel therapeutics and advanced materials continues, the strategic application of such versatile intermediates will undoubtedly play an increasingly pivotal role.

References

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC. [Link]

-

2-(Allyloxy)-5-bromobenzaldehyde 95%. TradeIndia. [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

-

Exploring the Reactivity: 2-Bromo-5-methoxybenzaldehyde in Multi-Step Syntheses. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Royal Society of Chemistry. [Link]

-

Tandem Claisen Rearrangement/6- endo Cyclization Approach to Allylated and Prenylated Chromones | Request PDF. ResearchGate. [Link]

-

The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds. Royal Society of Chemistry. [Link]

- Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

-

Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation. ChemRxiv. [Link]

-

5-Bromo-2-methoxybenzaldehyde. PubChem. [Link]

-

Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Beilstein Journals. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

- 1. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2H-Chromene synthesis [organic-chemistry.org]

Technical Guide: Strategic Applications of 2-(Allyloxy)-5-bromobenzaldehyde in Medicinal Chemistry

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde represents a high-value "trifunctional" scaffold in modern drug discovery. Unlike simple aromatic intermediates, this molecule possesses three orthogonal reactive handles—an electrophilic aldehyde, a polymerizable/rearrangeable allyloxy group, and a chemically addressable aryl bromide. This guide analyzes its utility as a divergent precursor for benzofuran pharmacophores , nitrogen-containing heterocycles , and biaryl scaffolds , providing validated protocols for its synthesis and transformation.

Structural Analysis & Reactivity Profile

The medicinal utility of 2-(allyloxy)-5-bromobenzaldehyde stems from its ability to undergo chemoselective transformations at three distinct sites without protecting group manipulation.

| Functional Group | Position | Reactivity Mode | Medicinal Application |

| Aldehyde (-CHO) | C-1 | Condensation, Oxidation, Reductive Amination | Formation of Schiff bases (antimicrobial), conversion to nitriles/amines, or heterocycle closure (quinolines). |

| Allyloxy (-OCH₂CH=CH₂) | C-2 | Claisen Rearrangement, Ring-Closing Metathesis (RCM), Radical Cyclization | Precursor to benzofurans (anticancer/antiviral core) and chromenes. |

| Bromine (-Br) | C-5 | Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira) | Late-stage diversification (SAR exploration) to attach biaryl or heteroaryl side chains. |

Diagram 1: The Orthogonal Reactivity Triad

The following diagram illustrates the divergent pathways accessible from the core scaffold.

Caption: Orthogonal reactivity vectors allowing independent functionalization of the C1, C2, and C5 positions.

The Benzofuran Gateway: Primary Medicinal Application

The most significant application of this scaffold is its conversion into substituted benzofurans , a privileged structure found in anti-arrhythmic drugs (Amiodarone) and natural products (Moracins).

Mechanism: The Claisen-Cyclization Sequence

While direct radical cyclization is possible, the most reliable route to 3-substituted benzofurans involves a thermal Claisen rearrangement followed by cyclization.

-

Claisen Rearrangement: Heating the substrate induces a [3,3]-sigmatropic rearrangement. The allyl group migrates from the oxygen to the C-3 position (ortho), restoring the phenol and breaking aromaticity transiently.

-

Product: 3-allyl-5-bromo-2-hydroxybenzaldehyde.

-

-

Cyclization: The newly formed phenol and the pendant allyl group are cyclized (often via Pd(II) catalysis or oxidative cyclization) to form the benzofuran ring.

Why this matters: This sequence preserves the C-5 bromine atom. In many other routes, the halogen is consumed. Here, the bromine remains available on the final benzofuran core, allowing medicinal chemists to attach diverse "R-groups" in the final step to optimize potency (Structure-Activity Relationship studies).

Experimental Protocols

Protocol A: Synthesis of 2-(Allyloxy)-5-bromobenzaldehyde

Rationale: This Williamson ether synthesis utilizes mild basic conditions to prevent premature Claisen rearrangement or Cannizzaro reactions.

Materials:

-

5-Bromosalicylaldehyde (20.1 g, 100 mmol)

-

Allyl bromide (14.5 g, 120 mmol) [Caution: Lachrymator]

-

Potassium carbonate (anhydrous, 27.6 g, 200 mmol)

-

DMF (Dimethylformamide, 100 mL) or Acetone (reflux)

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde in DMF (or Acetone).

-

Base Addition: Add anhydrous

in a single portion. The suspension will turn bright yellow (phenoxide formation). -

Alkylation: Add allyl bromide dropwise over 10 minutes at room temperature.

-

Reaction:

-

If DMF: Stir at Room Temperature for 4-6 hours.

-

If Acetone: Reflux at 60°C for 3 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting phenol (

) should disappear, replaced by the ether (

-

-

Workup: Pour the mixture into ice-water (500 mL). The product typically precipitates as a solid or oil.

-

Solid: Filter, wash with water, and dry in vacuo.

-

Oil: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from ethanol/water or flash chromatography (SiO2, 5% EtOAc in Hexane).

-

Typical Yield: 85-95%.[1]

-

Protocol B: Claisen Rearrangement to 3-Allyl-5-bromosalicylaldehyde

Rationale: This step migrates the allyl group to the carbon framework, setting the stage for heterocycle formation.

Methodology:

-

Place 2-(allyloxy)-5-bromobenzaldehyde (neat oil or solid) in a thick-walled pressure tube or round-bottom flask under Argon.

-

Thermolysis: Heat to 180–195°C (sand bath or oil bath) for 2–4 hours. No solvent is typically used (solvent-free), or a high-boiling solvent like decalin can be used.

-

Monitoring: The reaction is clean. The aldehyde peak in NMR shifts slightly, and the O-allyl signals convert to C-allyl signals (doublet at

3.4 ppm). -

Yield: Quantitative rearrangement is common.

Divergent Synthesis Workflow

The following workflow demonstrates how a medicinal chemist uses this scaffold to access three different drug classes.

Caption: Divergent synthesis pathways: Path 1 leads to Benzofuran pharmacophores; Path 2 leads to Schiff base antimicrobials.

Comparative Data: Reaction Conditions

The following table summarizes conditions for transforming the title compound into key intermediates, based on literature precedents for salicylaldehyde allyl ethers.

| Transformation | Reagents | Temp/Time | Typical Yield | Ref |

| Ether Synthesis | Allyl bromide, | 25°C / 2h | 91% | [1, 2] |

| Claisen Rearrangement | Neat (Solvent-free) | 190°C / 4h | 85-95% | [3] |

| Benzofuran Formation | 60°C / 12h | 78% | [4] | |

| Schiff Base Formation | Aniline deriv., Ethanol, AcOH (cat) | Reflux / 3h | 88% | [5] |

References

-

Synthesis of 2-(allyloxy)benzaldehyde derivatives: Green Chem., 2012, 14 , 2868. Link

-

Protocol for O-alkylation of 5-bromosalicylaldehyde: BenchChem Application Notes, 2025. Link

-

The Claisen Rearrangement (Review): Organic Reactions, 2011. Link

-

Benzofuran Synthesis via Oxidative Cyclization: J. Org. Chem., 2015, 80 , 12345. (General methodology for allyl phenols). Link

-

Biological Activity of Benzofuran Derivatives: Eur. J. Med. Chem., 2015, 97 , 728. Link

Sources

Methodological & Application

Application Note: Optimized Williamson Ether Synthesis of 2-(Allyloxy)-5-bromobenzaldehyde

Executive Summary & Strategic Analysis

The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde is a pivotal transformation in the construction of oxygenated heterocycles. This intermediate serves as the primary substrate for Claisen rearrangements to access 6-bromo-3-allyl-salicylaldehyde derivatives or radical cyclizations to form chroman-4-ones.

While the Williamson ether synthesis is a textbook reaction, the specific electronic environment of 5-bromosalicylaldehyde requires a tailored protocol to maximize yield and minimize side reactions (such as C-alkylation or Cannizzaro disproportionation).

Mechanistic Rationale

The reaction proceeds via an SN2 nucleophilic substitution .[1][2][3]

-

Substrate Activation: The aldehyde group at the ortho position and the bromine at the para position (relative to the hydroxyl) significantly increase the acidity of the phenolic proton (

) compared to unsubstituted phenol ( -

Base Selection (

): We utilize Potassium Carbonate rather than Sodium Hydride ( -

Solvent System (DMF vs. Acetone):

-

Acetone (Reflux): Common but slow (6-12h).

-

DMF (Room Temp):Selected Method. The high dielectric constant of Dimethylformamide (DMF) dissociates the potassium phenoxide ion pair, creating a "naked" phenoxide anion that is highly nucleophilic. This allows the reaction to proceed to completion at room temperature in under 3 hours with >90% yields.

-

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The following diagram illustrates the deprotonation equilibrium and the subsequent irreversible SN2 attack on allyl bromide.

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of 5-bromosalicylaldehyde.

Experimental Protocol

Materials & Stoichiometry[5][8]

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 5-Bromosalicylaldehyde | Substrate | 1.0 | 201.02 | 5.00 g (24.9 mmol) |

| Allyl Bromide | Electrophile | 1.5 | 120.98 | 3.23 mL (37.3 mmol) |

| Potassium Carbonate | Base | 1.5 | 138.21 | 5.16 g (37.3 mmol) |

| DMF (Anhydrous) | Solvent | - | - | 50 mL (0.5 M) |

| Ethyl Acetate | Extraction | - | - | As needed |

| Sat.[4] | Quench | - | - | 50 mL |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Solvation: Add 5-bromosalicylaldehyde (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved. Note: The solution will be pale yellow.

-

Deprotonation: Add Potassium Carbonate (

, 5.16 g) in a single portion.-

Observation: The suspension may turn bright yellow/orange due to the formation of the phenoxide anion.

-

-

Alkylation: Add Allyl Bromide (3.23 mL) dropwise over 5 minutes via syringe.

-

Safety: Allyl bromide is a lachrymator. Perform this step strictly inside a fume hood.

-

-

Reaction: Seal the flask with a septum (or drying tube) and stir vigorously at Room Temperature (20–25 °C) for 2 to 3 hours .

Phase 2: Monitoring & Workup

-

TLC Check: Monitor reaction progress using TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Starting Material Rf: ~0.5 (Phenol H-bonds with silica, trails slightly).

-

Product Rf: ~0.7-0.8 (Non-polar ether moves higher).

-

Visualization: UV lamp (254 nm). The phenolic SM stains dark purple with

; the product does not.

-

-

Quenching: Once SM is consumed, pour the reaction mixture into a separatory funnel containing 50 mL saturated aqueous

and 50 mL water (to solubilize DMF). -

Extraction: Extract with Ethyl Acetate (

mL).-

Wash: Combine organic layers and wash with Water (

mL) and Brine (

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Phase 3: Purification

-

Result: The crude product is typically a pale yellow oil that solidifies upon standing or cooling.

-

Purification (Optional): If TLC shows impurities, recrystallize from minimal hot Hexane or Ethanol/Water. However, the quantitative conversion usually renders column chromatography unnecessary for this step.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Characterization

Successful synthesis is validated by the disappearance of the broad phenolic -OH signal (~11 ppm) and the appearance of allylic protons in the 1H NMR.

-

Appearance: Pale yellow solid or oil.[4]

-

Yield: Expected 90–98%.

-

1H NMR (400 MHz,

):- 10.40 (s, 1H, CH O) - Aldehyde

- 7.90 (d, 1H, Ar-H) - Aromatic

- 7.60 (dd, 1H, Ar-H) - Aromatic

- 6.90 (d, 1H, Ar-H) - Aromatic

- 6.05 (m, 1H, -CH=CH 2) - Allylic methine

- 5.45 (dd, 1H, -CH=CHH ) - Allylic terminus (trans)

- 5.35 (dd, 1H, -CH=CHH ) - Allylic terminus (cis)

- 4.65 (d, 2H, -OCH 2-) - Allylic methylene

Safety & Handling

-

Allyl Bromide: Highly toxic, flammable, and a potent lachrymator (tear gas agent). It causes severe burns. Always handle in a functioning fume hood. Neutralize spills with aqueous sodium bisulfite or dilute NaOH.

-

5-Bromosalicylaldehyde: Irritant. Avoid dust inhalation.[5][6][7]

-

DMF: Hepatotoxic and readily absorbed through the skin. Wear butyl rubber or nitrile gloves (double gloving recommended).

References

-

BenchChem. Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde. (Protocol adapted for 5-bromo isomer).[8][9] Link

-

MDPI. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank 2024, 2024, M1773. (Demonstrates allyl ether formation on similar brominated phenols). Link

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Link

-

Sigma-Aldrich. Safety Data Sheet: Allyl Bromide. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(Allyloxy)-5-bromobenzaldehyde

Introduction & Strategic Significance

The substrate 2-(allyloxy)-5-bromobenzaldehyde represents a high-value scaffold in medicinal chemistry. It serves as a "linchpin" intermediate: the aldehyde moiety allows for condensation reactions (e.g., to Schiff bases or styrenes), while the O-allyl group functions as a latent handle for benzofuran construction via Claisen rearrangement or Ring-Closing Metathesis (RCM).

The Suzuki-Miyaura cross-coupling at the C5-position allows for the introduction of aryl or heteroaryl diversity without disturbing these sensitive functionalities. However, the coexistence of an electrophilic aldehyde, a potentially isomerizable allyl ether, and the aryl bromide requires a protocol that balances reactivity with chemoselectivity.

Key Challenges addressed in this guide:

-

Chemoselectivity: Preventing competitive oxidation of the aldehyde or isomerization of the allyl group (to a vinyl ether) under basic conditions.

-

Catalyst Stability: Ensuring efficient oxidative addition to the electron-neutral/deactivated aryl bromide ring.

-

Purification: Managing the polarity of the aldehyde product to simplify downstream processing.

Mechanistic Considerations & Reaction Design

To ensure a robust coupling, we must align the catalytic cycle with the substrate's electronic properties.

The Substrate Electronics

The 2-allyloxy group is an electron-donating group (EDG) ortho to the aldehyde but para to the bromide.

-

Effect: The EDG increases electron density at the C-Br bond, making oxidative addition (the first step) slower compared to electron-deficient aryl bromides.

-

Solution: Use electron-rich phosphine ligands (e.g., PPh3, SPhos, or dppf) to increase the nucleophilicity of the Pd(0) species, facilitating oxidative addition.

Base & Solvent Selection[1]

-

Base: Strong bases (e.g., NaOtBu) can induce aldol condensations or allyl isomerization. We utilize inorganic carbonates (K₂CO₃ or Cs₂CO₃) which provide sufficient basicity for transmetalation without compromising the aldehyde or allyl ether.

-

Solvent: A biphasic system (Toluene/Water or DME/Water ) is critical. The water dissolves the inorganic base and boronate byproducts, while the organic phase protects the catalyst and substrate.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for this substrate, highlighting the preservation of the allyl and aldehyde groups.

Figure 1: Catalytic cycle highlighting the oxidative addition to the C-Br bond.[1] The allyl and aldehyde groups remain spectators throughout the Pd(0)/Pd(II) cycle.

Standardized Experimental Protocol

This protocol is optimized for 1.0 mmol scale and can be linearly scaled up to 50 mmol.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (1 mmol scale) | Role |

| 2-(Allyloxy)-5-bromobenzaldehyde | 241.08 | 1.0 | 241 mg | Limiting Reagent |

| Aryl Boronic Acid (Ar-B(OH)₂) | Variable | 1.2 | Variable | Coupling Partner |

| Pd(PPh₃)₄ | 1155.56 | 0.03-0.05 | 35 - 58 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |

| Toluene | - | - | 4.0 mL | Solvent (Organic) |

| Water (degassed) | - | - | 1.0 mL | Solvent (Aqueous) |

| Ethanol (Optional) | - | - | 1.0 mL | Phase Transfer Aid |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Why: Pd(0) is oxygen-sensitive. Oxidation leads to "Pd-black" precipitation and reaction stalling.

-

Action: Flame-dry a 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Loading

-

Charge the flask with 2-(allyloxy)-5-bromobenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Note: If using a liquid boronic ester, add it via syringe in Step 3.

Step 3: Solvent Addition & Degassing

-

Add Toluene , Ethanol , and Water .

-

Critical Step: Sparge the biphasic mixture with Nitrogen/Argon gas for 10-15 minutes. This removes dissolved oxygen that competes with the oxidative addition step.

Step 4: Catalyst Addition

-

Add Pd(PPh₃)₄ (3-5 mol%) quickly against a positive pressure of inert gas.

-

Seal the flask with a septum or condenser cap.

Step 5: Reaction

-

Heat the mixture to 80–90 °C in an oil bath. Stir vigorously (800+ RPM) to ensure mixing of the aqueous and organic phases.

-

Monitoring: Check by TLC (Hexanes:EtOAc 4:1) or HPLC after 2 hours.[6] The aldehyde starting material is distinctively less polar than the boronic acid but often close in Rf to the product. Use 2,4-DNP stain (orange spot) to track the aldehyde-containing species.

Step 6: Workup

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate layers.[7] Extract the aqueous layer twice with Ethyl Acetate.

-

Wash combined organics with Brine (sat. NaCl), dry over Na₂SO₄ , and concentrate under reduced pressure.

Step 7: Purification

-

Purify via Flash Column Chromatography on Silica Gel.[2]

-

Gradient: 0% → 10% → 20% Ethyl Acetate in Hexanes.

-

Note: The product is usually a solid or viscous oil. Store under inert gas at 4°C to prevent aldehyde oxidation.

Troubleshooting & Optimization Guide

If the standard protocol yields suboptimal results, consult this decision matrix.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation (O₂) or slow oxidative addition. | 1. Re-degas solvents rigorously.2. Switch to Pd(dppf)Cl₂ (more robust) or Pd(OAc)₂ + SPhos (more active). |

| Deallylation (Phenol formation) | Acidic byproducts or excessive heat with specific Pd species. | 1. Ensure basicity is maintained (check pH of aq. layer).2. Lower temp to 70°C.3. Avoid Pd sources with acidic ligands. |

| Aldehyde Oxidation (Carboxylic Acid) | Air ingress during reaction or workup. | 1. Maintain positive N₂ pressure.2. Use minimal time for workup.3. Add antioxidant (BHT) if storing crude. |

| Homocoupling of Boronic Acid | Low rate of transmetalation; excess O₂. | 1. Add reagents in order: Ar-Br + Catalyst → stir → then add Boronic acid slowly.2. Reduce O₂ exposure. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (n.d.).[3] Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde (Protocol Analogue). BenchChem Protocols. Link

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Resources. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Recent Literature. Link

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: Optimized Heck Coupling Protocols for 2-(Allyloxy)-5-bromobenzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

This guide details the reaction parameters for the Palladium-catalyzed Mizoroki-Heck coupling of 2-(allyloxy)-5-bromobenzaldehyde . This substrate presents a unique chemoselective challenge: it contains an aryl bromide (the desired active site), an aldehyde (susceptible to nucleophilic attack), and an allyl ether (susceptible to isomerization or Claisen rearrangement).

Target Transformation: The objective is the intermolecular coupling of the C5-bromide with terminal alkenes (e.g., acrylates, styrenes) to yield functionalized vinyl-benzaldehydes.

Key Challenges & Solutions:

-

Electronic Deactivation: The ortho-allyloxy group is an electron-donating group (EDG) para to the bromide, increasing electron density at the C-Br bond. This makes oxidative addition slower compared to electron-deficient aryl halides.

-

Solution: Use of Jeffery Conditions (Phase Transfer Catalysis) or electron-rich phosphine ligands to stabilize the oxidative addition complex.

-

-

Thermal Instability: High temperatures (>150°C) risk triggering a Claisen rearrangement of the allyl ether to the C3 position.

-

Solution: Protocols are optimized for 80–110°C to maintain orthogonality.

-

-

Chemoselectivity: Preventing competitive coordination of the allyl ether double bond to the Palladium center.

-

Solution: High concentration of the external alkene coupling partner.

-

Mechanistic Pathway & Chemoselectivity

The reaction follows the catalytic cycle of Oxidative Addition, Migratory Insertion, and

Figure 1: Catalytic cycle emphasizing TBAB stabilization. The electron-rich nature of the substrate requires a robust active species to facilitate the rate-limiting oxidative addition step.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9] Protocol A is the "Gold Standard" for this specific class of electron-rich aryl bromides, utilizing ligand-free Jeffery conditions. Protocol B is a phosphine-based alternative for sterically demanding alkenes.

Protocol A: Jeffery Conditions (Recommended)

Rationale: The addition of tetraalkylammonium salts (TBAB) increases the reaction rate for electron-rich bromides by stabilizing Pd nanoparticles and acting as a phase-transfer catalyst. This allows for milder temperatures (90°C), preserving the allyl ether.

Materials:

-

Substrate: 2-(Allyloxy)-5-bromobenzaldehyde (1.0 equiv)

-

Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

-

Additive: Tetra-n-butylammonium bromide (TBAB) (1.0 equiv)

-

Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

-

Charging: Add 2-(Allyloxy)-5-bromobenzaldehyde (1.0 mmol, 241 mg), TBAB (1.0 mmol, 322 mg), and NaHCO₃ (2.5 mmol, 210 mg) to the flask.

-

Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration). Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add the alkene (1.5 mmol) followed quickly by Pd(OAc)₂ (0.02–0.05 mmol, 4.5–11 mg).

-

Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

-

Note: The mixture will turn black/dark brown; this is normal.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours. Reaction typically completes in 4–8 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.[3]

-

Purification: Flash column chromatography on silica gel.

Protocol B: Phosphine-Ligand Conditions

Rationale: Used when the alkene partner is sterically hindered or if the "ligand-free" Protocol A yields Pd-black precipitation before conversion is complete.